Roseofungin

Description

Origin and Classification within Natural Products Research

Roseofungin is a naturally occurring compound classified as a polyene antibiotic. ontosight.ai It is a secondary metabolite produced by the bacterium Streptomyces roseoflavus var. roseofungini. researchgate.net Specifically, it has been isolated from strains such as IMV A-23/791 and its variant, 4-76. mdpi.comnih.gov Natural products are chemical compounds produced by living organisms and are a significant source of new drugs. charite.de They can be classified based on their biosynthetic origins, such as alkaloids, phenylpropanoids, polyketides, and terpenoids. wou.edu this compound falls within the polyketide-derived class of natural products. The isolation of actinomycetes, the group of bacteria to which Streptomyces belongs, from various environmental sources like soil has been a fruitful area of research for discovering new antibiotics. nih.gov

The producing organism, Streptomyces roseoflavus, belongs to the genus Streptomyces, which is well-known for its ability to produce a wide array of bioactive compounds, including many clinically important antibiotics. google.com The isolation of this compound typically involves fermentation of the producing microorganism in a suitable culture medium, followed by extraction and purification processes. scispace.com These processes often employ various chromatographic techniques to separate the desired compound from the complex mixture of metabolites produced by the bacterium. researchgate.netscispace.com

Overview of this compound's Significance as a Polyene Antibiotic in Antimicrobial Research

This compound is recognized for its broad-spectrum antifungal activity, which makes it a compound of interest in antimicrobial research. ontosight.ai As a polyene antibiotic, its mechanism of action involves binding to ergosterol (B1671047), a key component of the fungal cell membrane. ontosight.ai This binding leads to the formation of pores in the membrane, disrupting its integrity and causing the leakage of essential cellular contents, ultimately resulting in fungal cell death. ontosight.ai

Research has demonstrated that this compound is effective against a wide range of pathogenic fungi, including those responsible for both superficial and deep mycoses. nih.govresearchgate.net This includes species of Aspergillus, Candida, and Cryptococcus. ontosight.ai Notably, it has shown activity against dermatophytes, which cause skin, hair, and nail infections, as well as various yeast-like fungi. mdpi.comnih.gov The spectrum of its antifungal activity has been reported to be broader than that of some other polyene antibiotics used in clinical practice, such as nystatin (B1677061) and amphotericin B. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a microorganism. Studies have reported MIC values for this compound against various fungal pathogens, highlighting its potent antifungal properties. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens

| Fungal Species | MIC (µg/mL) | Reference |

| Trichophyton gypseum | 0.53 | |

| Achorion schoenleinii | 0.60 | |

| Microsporum lanosum | 0.78 | mdpi.com |

| Trichophyton rubrum | 1.11 | mdpi.com |

| Candida albicans | 1.11–1.65 | nih.gov |

| Cryptococcus neoformans | 4.69 | |

| Aspergillus fumigatus | 8.33 |

This table is interactive. You can sort the columns by clicking on the headers.

Beyond its primary antifungal activity, some research has also suggested that this compound possesses antiviral properties. nih.gov

Historical Scientific Discoveries and Initial Characterization of this compound

The discovery and initial study of this compound can be traced back to research conducted by scientists in Kazakhstan. scispace.comresearchgate.net The antibiotic was isolated from Actinomyces roseoflavus var. Roseofungini (now known as Streptomyces roseoflavus var. roseofungini). researchgate.netscispace.com Early work focused on the isolation of the compound from the culture fluid and mycelium of the producing bacterium using techniques such as acetone (B3395972) extraction and subsequent purification. scispace.com

Initial characterization of this compound identified it as a polyene antibiotic. ontosight.ai Further physicochemical analyses, including UV, IR, and mass spectrometry, as well as chromatographic mobility studies, led to its classification as a carbonyl-conjugated pentaene. nih.gov A pentaene is a polyene containing five conjugated double bonds in its structure. These early studies were crucial in establishing the chemical nature of this compound and distinguishing it from other known antibiotics. nih.gov

The initial investigations also laid the groundwork for understanding its biological activity, demonstrating its inhibitory effects on a variety of phytopathogenic fungi, dermatophytes, and yeast-like fungi. nih.gov This early research highlighted the potential of this compound as an antifungal agent and spurred further investigation into its properties and potential applications. researchgate.netkaznu.kz

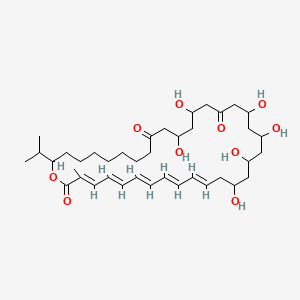

Structure

2D Structure

Properties

CAS No. |

12687-98-8 |

|---|---|

Molecular Formula |

C39H62O10 |

Molecular Weight |

690.9 g/mol |

IUPAC Name |

(3E,5E,7E,9E,11E)-14,16,18,20,24,26-hexahydroxy-3-methyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11-pentaene-2,22,28-trione |

InChI |

InChI=1S/C39H62O10/c1-28(2)38-20-16-12-8-11-15-19-31(41)22-33(43)24-35(45)26-37(47)27-36(46)25-34(44)23-32(42)21-30(40)18-14-10-7-5-4-6-9-13-17-29(3)39(48)49-38/h4-7,9-10,13-14,17,28,30,32-36,38,40,42-46H,8,11-12,15-16,18-27H2,1-3H3/b6-4+,7-5+,13-9+,14-10+,29-17+ |

InChI Key |

YHVUXVJMFMUNKX-YQMHJARZSA-N |

Isomeric SMILES |

C/C/1=C\C=C\C=C\C=C\C=C\CC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |

Canonical SMILES |

CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Roseofungin; |

Origin of Product |

United States |

Biosynthesis and Production of Roseofungin

Microbial Origin and Producer Organism: Streptomyces roseoflavus var. roseofungini

Roseofungin is naturally produced by the bacterium Streptomyces roseoflavus var. roseofungini. nih.govtandfonline.comresearchgate.net This actinomycete, a variant of Streptomyces roseoflavus, has been identified as the primary source of this potent antifungal compound. nih.gov Strains such as AS-20.14 and IMV A-23/791 have been specifically noted for their ability to produce this compound. tandfonline.comnih.govmdpi.com The isolation and purification of this compound from the culture of Actinomyces roseoflavus var. roseofungini have been achieved using various chromatographic techniques. researchgate.net

Biosynthetic Pathways and Metabolic Engineering Strategies

The production of this compound, like many other secondary metabolites, is a complex process governed by specific biosynthetic pathways. Researchers are actively exploring these pathways to enhance the yield of this valuable antibiotic through metabolic and genetic engineering.

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of this compound is understood to originate from primary metabolic pathways, with polyketide synthase (PKS) enzymes playing a crucial role in the assembly of its core structure through the stepwise condensation of carboxylic acids. google.com While the complete biosynthetic pathway of this compound is still under detailed investigation, it is known to be a polyketide, suggesting that its precursors are derived from common cellular building blocks. google.com The study of analogous antibiotic biosynthetic pathways, such as that of roseoflavin, reveals the involvement of precursors like riboflavin-5'-phosphate. nih.gov The elucidation of the precise precursors and intermediates in the this compound pathway is a key area of ongoing research. researchgate.netresearchgate.netnih.gov

Genetic Engineering and Pathway Diversification for Enhanced Production

Genetic manipulation of Streptomyces roseoflavus var. roseofungini presents a promising avenue for increasing this compound production. nih.gov The amenability of this organism to genetic engineering, including the transformation with plasmid DNA, has been demonstrated. nih.gov Strategies for enhancing secondary metabolite production in Streptomyces often involve the overexpression of biosynthetic gene clusters, modification of regulatory elements, and deletion of competing pathway genes. mdpi.comjmb.or.kr

Metabolic engineering approaches aim to optimize the metabolic flux towards the desired biosynthetic pathway. google.comgoogleapis.com This can involve balancing heterologous enzyme activity with the host's endogenous metabolism to prevent the accumulation of toxic intermediates and to ensure cell viability. google.com The development of "super-hosts" by removing nonessential genes and endogenous biosynthetic gene clusters can also conserve energy and precursor pools for the targeted production of compounds like this compound. mdpi.com The history of Streptomyces research is marked by successful examples of producing hybrid antibiotics through genetic engineering, a testament to the potential of these techniques. jic.ac.uk

Enzyme Systems and Their Role in this compound Biosynthesis

The biosynthesis of complex natural products like this compound is orchestrated by a suite of specialized enzymes. creative-proteomics.comuni-hohenheim.de While the specific enzymes for every step in the this compound pathway have not all been characterized, the general classes of enzymes involved are known from studies of similar polyketide antibiotics. google.com These include polyketide synthases (PKSs), which are large, multi-domain enzymes responsible for building the carbon backbone of the molecule. google.com Other enzyme systems, such as cytochrome P450 monooxygenases, may be involved in tailoring reactions, modifying the core structure to yield the final active compound. mdpi.comnih.gov

In the related biosynthesis of roseoflavin, key enzymes like 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) synthase (RosB) and a specific phosphatase (RosC) have been identified, which convert riboflavin-5'-phosphate into an antibiotic precursor. nih.govnih.gov The identification and characterization of the specific enzymes in the this compound biosynthetic gene cluster are critical for targeted genetic engineering efforts to improve production. wikipedia.orgrfi.ac.uk

Advanced Biotechnological Production Methodologies

To overcome the limitations of traditional fermentation, advanced biotechnological methods are being explored for the industrial-scale production of this compound.

Cell Immobilization Techniques in this compound Bioproduction

Cell immobilization is a technique that confines or localizes microbial cells within a defined space, offering several advantages over suspension cultures, including higher productivity, easier product separation, and the potential for continuous operation. gouni.edu.nggouni.edu.ngnumberanalytics.com Various methods of immobilization exist, such as entrapment in polymer matrices (e.g., calcium alginate), adsorption onto surfaces, and encapsulation. slideshare.netresearchgate.netfrontiersin.org

For the production of antibiotics like this compound, immobilizing Streptomyces roseoflavus cells can lead to enhanced stability and reuse of the biocatalyst. mdpi.comresearchgate.net This technique can be particularly beneficial for continuous production processes in bioreactors like packed bed or stirred tank reactors. scispace.com While specific studies on the application of cell immobilization for this compound production are emerging, the principles and successes seen with other Streptomyces species in antibiotic production suggest its significant potential. mdpi.comresearchgate.net

Fermentation Optimization for this compound Yield

The production of this compound, a secondary metabolite from Streptomyces roseoflavus, is intricately linked to the specific conditions of the fermentation process. researchgate.netnih.gov Optimizing these conditions is a critical step for enhancing the yield and making the production economically viable. frontiersin.org The optimization process involves a systematic evaluation of various physical and chemical parameters that influence the growth of the microorganism and the biosynthesis of the target compound. researchgate.net Key factors that are typically manipulated include the composition of the culture medium, pH, temperature, and aeration. nih.gov

Media Composition

Carbon Sources: Various carbohydrates are tested to identify the most suitable one for this compound production. Common sources include glucose, mannitol (B672), sucrose, and starch. advancechemjournal.com For instance, in the production of other metabolites by related microorganisms, mannitol has been identified as a superior carbon source compared to others like glucose or sucrose. advancechemjournal.com

Nitrogen Sources: Both organic and inorganic nitrogen sources can influence antibiotic production. The presence of certain organic nitrogen compounds may decrease the output of antibacterial metabolites, suggesting that media with limited organic nitrogen could be preferable. medigraphic.com Supplementation with sources like peptone or specific amino acids such as hydroxyl proline has been shown to enhance antifungal compound yields in Streptomyces fermentations. frontiersin.org

The following table illustrates findings from a study on optimizing exopolysaccharide production by Azotobacter As101, which demonstrates a typical approach to screening carbon sources. A similar methodology is applied for optimizing this compound production.

Table 1: Effect of Different Carbon Sources on Metabolite Yield (Data based on findings for a similar fermentation process)

| Carbon Source | Metabolite Yield (g/L) |

|---|---|

| Mannitol | 6.34 |

| Sucrose | 5.89 |

| Glucose | 5.52 |

| Lactose | 4.98 |

| Mannose | 4.76 |

This table is interactive. You can sort the columns by clicking on the headers. Source: Adapted from Paerhati P, et al., 2022. advancechemjournal.com

Influence of Physical Parameters

pH: The hydrogen ion concentration (pH) of the culture medium has a significant impact on microbial growth and metabolite production. advancechemjournal.com Most fungi and actinobacteria thrive within a specific pH range, and deviation from the optimum can inhibit production. advancechemjournal.comresearchgate.net For many Streptomyces fermentations, a neutral or slightly acidic initial pH is often optimal. For example, studies on the production of the fungal metabolite physcion (B1677767) found the maximum yield at a pH of 6.5. nih.gov Similarly, research on other bacterial fermentations has shown that maintaining a pH of 7.0 is ideal. nih.govadvancechemjournal.com

Temperature: Temperature is a key parameter that governs the rate of microbial growth and biosynthesis. frontiersin.org Mesophilic organisms like most Streptomyces species typically have an optimal temperature range between 25°C and 37°C. researchgate.netekb.eg Fermentation carried out at the optimal temperature leads to the highest biomass and product yield. mdpi.com For instance, in the production of physcion, the optimal temperature was found to be 28°C nih.gov, while for other bacterial exopolysaccharides, it was 35°C. advancechemjournal.com Operating outside the optimal range, either at lower or higher temperatures, can significantly reduce yields. frontiersin.orgmdpi.com

The table below shows representative data on how temperature and pH can affect the yield of a fermented product, based on research into physcion production.

Table 2: Effect of Temperature and pH on Metabolite Yield (Data based on findings for a similar fermentation process)

| Temperature (°C) | pH | Metabolite Yield (mg/L) |

|---|---|---|

| 28 | 6.5 | 74.0 |

| 26 | 6.5 | 68.5 |

| 30 | 6.5 | 65.2 |

| 28 | 6.0 | 70.1 |

| 28 | 7.0 | 67.8 |

| 28 | 5.5 | 62.3 |

This table is interactive. You can sort the columns by clicking on the headers. Source: Adapted from Li, Y., et al., 2024. nih.gov

Aeration and Agitation: As aerobic microorganisms, Streptomyces require a sufficient supply of dissolved oxygen for growth and secondary metabolite production. Aeration and agitation rates are crucial for ensuring efficient oxygen transfer within the fermenter. waikato.ac.nz An increase in the aeration rate can lead to a significant increase in product concentration. waikato.ac.nz Likewise, the agitation or shaker speed influences the distribution of nutrients and oxygen. The highest production of a given metabolite is often achieved at a specific agitation speed, for example, 180 rpm in some studies. nih.gov These parameters are often optimized in bioreactors to scale up production from laboratory flasks. nih.govnih.gov

Molecular Mechanisms of Action of Roseofungin

Interaction with Fungal Cellular Structures: Ergosterol (B1671047) Binding and Membrane Permeabilization

The primary antifungal mechanism of Roseofungin, characteristic of polyene antibiotics, involves its interaction with ergosterol, a vital sterol component of fungal cell membranes. ontosight.aimdpi.com This interaction is fundamental to the subsequent disruption of the membrane's integrity. ontosight.ai Ergosterol is crucial for maintaining the fluidity, permeability, and structural integrity of the fungal plasma membrane. biorxiv.orghelsinki.fi

This compound binds to ergosterol, leading to the formation of pores or channels within the fungal cell membrane. ontosight.ai This binding event disrupts the normal membrane structure, creating a pathway for the leakage of essential intracellular components. ontosight.ai Studies on Candida guilliermondii have demonstrated that treatment with this compound leads to the release of potassium and phosphorus ions from the cells. nih.govmdpi.com The extent of this ion leakage is dependent on both the concentration of the antibiotic and the duration of exposure. mdpi.com For instance, at concentrations above 20 mg/mL, a rapid loss of accumulated potassium is observed, with complete release occurring at 200 μg/mL. mdpi.com The release of inorganic phosphorus begins at a this compound concentration of 40 μg/mL. mdpi.com This permeabilization of the plasma membrane is a direct consequence of the this compound-ergosterol interaction and is a key factor in its fungicidal activity. ontosight.aimdpi.com

Cellular Respiration and Ion Transport Modulation

Beyond direct membrane disruption, this compound also exerts its antifungal effects by interfering with crucial cellular processes such as respiration and ion transport.

Inhibition of Fungal Respiration

Fungal respiration, a critical process for energy production, is significantly inhibited by this compound. nih.govmdpi.com Research has shown that this compound at a concentration of 10 mg/mL can inhibit respiration in a suspension of fungal cells. nih.govmdpi.com The inhibitory effect is dose-dependent, with a sharp decrease in oxygen consumption by fungal cells treated with 40 mg/mL of this compound. nih.govmdpi.com At a concentration of 200 mg/mL, fungal respiration is almost completely inhibited. nih.govmdpi.com This inhibition of the respiratory chain further compromises the metabolic activity and viability of the fungal pathogen. nih.gov

Effects on ATPase Activities (Mg2+-dependent ATPase, Na+, K+-activated ATPase)

This compound has been shown to modulate the activity of key membrane-bound enzymes, specifically Mg2+-dependent ATPase and Na+, K+-activated ATPase, in Candida guilliermondii. nih.govnih.gov The antibiotic almost completely inhibits the activity of Na+, K+-ATPase even at a low concentration of 0.04 mg of this compound per 1 mg of protein. nih.gov This inhibition of the Na+, K+-ATPase is linked to the observed increase in the permeability of the plasma membrane and the subsequent release of potassium ions from the fungal cells. nih.govmdpi.com In contrast, the Mg2+-ATPase activity of the fungal membranes is only slightly inhibited by the antibiotic. nih.gov

Table 1: Effect of this compound on Fungal Cellular Processes

| Cellular Process | Effect of this compound | Concentration | Organism | Reference |

|---|---|---|---|---|

| Ion Leakage | Release of potassium and phosphorus | >20 mg/mL (K+), >40 µg/mL (P) | Candida guilliermondii | nih.govmdpi.com |

| Fungal Respiration | Inhibition | 10 mg/mL (initial), 200 mg/mL (complete) | Fungal cell suspension | nih.govmdpi.com |

| Na+, K+-ATPase Activity | Almost complete inhibition | 0.04 mg/mg protein | Candida guilliermondii | nih.gov |

| Mg2+-ATPase Activity | Slight inhibition | Not specified | Candida guilliermondii | nih.gov |

Antiviral Mechanism of Action: Neuraminidase Inhibition

In addition to its antifungal properties, this compound exhibits significant antiviral activity, particularly against influenza and parainfluenza viruses. nih.govmdpi.com This antiviral action is attributed to its ability to inhibit neuraminidase, a key enzyme for viral replication and propagation. nih.govmdpi.com

Neuraminidase is a glycoprotein (B1211001) found on the surface of influenza viruses that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues. britannica.comcdc.govnih.gov By inhibiting neuraminidase, this compound prevents the release of viral progeny, thereby limiting the spread of the infection. nih.govmdpi.com This mechanism involves blocking the active site of the neuraminidase enzyme, which leads to the aggregation of viruses at the host cell surface. cdc.gov The inhibition of neuraminidase effectively halts the viral replication cycle. youtube.com Evidence also suggests that this compound is active against other viruses, including the vaccinia virus and the Rous sarcoma virus. nih.govmdpi.com

Comprehensive Spectrum of Biological Activities: in Vitro and Preclinical Investigations

Antifungal Activity Spectrum and Potency

Roseofungin exhibits potent inhibitory action against a diverse array of fungi, including yeasts, molds, and dermatophytes, setting it apart from many other antifungal agents. mdpi.com

Efficacy Against Yeasts: Candida species (e.g., C. albicans, non-albicans species)

This compound has demonstrated significant activity against various Candida species, which are common causes of opportunistic fungal infections. The antibiotic shows high potency against clinical strains of Candida albicans, with minimum inhibitory concentration (MIC) values in the range of 1.11–2.0 µg/mL. mdpi.comresearchgate.net Its efficacy extends to non-albicans Candida species as well, which are increasingly implicated in clinical infections. researchgate.net

Studies have determined the MIC of this compound against several non-albicans species, including:

Candida tropicalis: 2.0 µg/mL researchgate.net

Candida krusei: 2.5 µg/mL researchgate.net

Candida glabrata: 2.5 µg/mL researchgate.net

Candida parapsilosis: 2.5 µg/mL researchgate.net

Candida guilliermondii mdpi.com

The following table summarizes the in vitro activity of this compound against various Candida species.

| Candida Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Candida albicans | 1.11 - 2.0 mdpi.comresearchgate.net |

| Candida tropicalis | 2.0 researchgate.net |

| Candida krusei | 2.5 researchgate.net |

| Candida glabrata | 2.5 researchgate.net |

| Candida parapsilosis | 2.5 researchgate.net |

Efficacy Against Molds: Aspergillus species

This compound has been established to have activity against molds, including fungi of the genus Aspergillus, which are known to cause superficial mycoses. mdpi.comresearchgate.net The activity of this compound against these molds is reported to be in the range of 4.6–8.33 mg/mL. researchgate.net This efficacy is considered more efficient when compared to some widely available commercial drugs. mdpi.comresearchgate.net

Efficacy Against Dermatophytes (e.g., Trichophyton, Microsporum)

A notable characteristic of this compound is its high activity against dermatophytes, the fungi responsible for infections of the skin, hair, and nails. mdpi.com This is significant as many polyene antibiotics primarily target yeast fungi. mdpi.com

This compound has demonstrated potent activity against the following dermatophytes:

Trichophyton mentagrophytes var. gypseum : MIC of 0.53 µg/mL mdpi.com

Microsporum lanosum : MIC of 0.78 µg/mL mdpi.com

Trichophyton rubrum : MIC of 1.11 µg/mL mdpi.com

Achorion schoenleinii (favus pathogen) : MIC of 0.6 µg/mL mdpi.com

Further studies have shown its effectiveness against a broader range of dermatophytes. The MICs for six species of fungi causing trichophytosis (Trichophyton tonsurans, T. violaceum, T. soudanense, T. simii, T. ajelloi, and T. vanbreuseghemii) range from 0.78 to 3.12 µg/mL. researchgate.net For six species of microsporia pathogens (Microsporum canis, M. audouinii, M. ferrugineum, M. cookei, M. gypseum, and M. vanbreuseghemii), the MICs are between 1.56 and 3.12 mg/mL. researchgate.net The activity against Epidermophyton floccosum is reported as 3.12 µg/mL. researchgate.net

The following table provides a detailed overview of the minimum inhibitory concentrations of this compound against various dermatophytes.

| Dermatophyte Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Trichophyton mentagrophytes var. gypseum | 0.53 mdpi.com |

| Microsporum lanosum | 0.78 mdpi.com |

| Trichophyton rubrum | 1.11 mdpi.com |

| Achorion schoenleinii | 0.6 mdpi.com |

| Trichophyton species (various) | 0.78 - 3.12 researchgate.net |

| Microsporum species (various) | 1.56 - 3.12 researchgate.net |

| Epidermophyton floccosum | 3.12 researchgate.net |

Activity Against Other Pathogenic Fungi (e.g., Cryptococcus, Sporotrichum, Hormodendrum)

This compound's antifungal spectrum extends to other significant pathogenic fungi that cause tropical mycoses. researchgate.net The antibiotic demonstrates strong activity against the causative agents of cryptococcosis, sporotrichosis, and chromomycosis. researchgate.net

The MICs against these pathogens are as follows:

Cryptococcus neoformans : 4.69 mg/mL researchgate.net

Sporotrichum schenckii : 7.29 mg/mL researchgate.net

Hormodendrum spp. : 5.21 mg/mL researchgate.net

Comparative Studies with Other Polyene Antibiotics

Comparative investigations have highlighted that the antifungal activity spectrum of this compound is considerably broader than that of other polyene antibiotics commonly used in clinical practice, such as nystatin (B1677061), amphotericin B, and levorin. mdpi.com Furthermore, when compared to other polyenes like mediomycins and clethramycin, this compound exhibits higher activity against pathogenic fungi, greater stability, and lower toxicity. researchgate.netmdpi.com

Synergistic Effects with Complementary Antifungal Agents

Research indicates that this compound has the potential for synergistic effects when combined with other antifungal agents. ontosight.ai This suggests that combination therapies could lead to the development of new and more effective treatment strategies for fungal infections. ontosight.ai The principle of synergy, where the combined effect of drugs is greater than the sum of their individual effects, is a promising area of investigation for enhancing antifungal efficacy and potentially reducing the development of resistance. nih.govnih.gov

Activity Against Drug-Resistant Fungal Strains

This compound, a polyene antibiotic, has demonstrated significant antifungal activity against a wide array of fungal pathogens. ontosight.ai Notably, its efficacy extends to strains that have developed resistance to other classes of antifungal agents. ontosight.aicolab.ws This positions this compound as a compound of interest in the ongoing search for effective treatments against drug-resistant mycoses.

The primary mechanism of action for this compound involves disrupting the integrity of the fungal cell membrane by interacting with ergosterol (B1671047), a vital component of these membranes. ontosight.ai This interaction leads to the formation of pores, causing leakage of essential ions and small molecules, which ultimately results in cell death. ontosight.ai This mechanism is distinct from that of some other antifungal classes, such as azoles, which inhibit ergosterol synthesis.

Studies have shown that this compound is effective against various Candida species, which are common culprits in opportunistic fungal infections. Research on clinical pathogens of vaginal candidiasis revealed that this compound exhibited high activity, with minimum inhibitory concentrations (MICs) ranging from 1.66 to 2.5 µg/mL. researchgate.net The activity was particularly high against clinical strains of Candida albicans, with MICs in the 1.66-2.0 µg/L range. researchgate.net Its effectiveness against non-albicans species, which are increasingly associated with drug resistance, is also noteworthy. For instance, the MIC for Candida tropicalis was 2.0 µg/mL, and for Candida krusei, Candida glabrata, and Candida parapsilosis, it was 2.5 µg/mL. researchgate.net

The emergence of Candida species resistant to agents like fluconazole (B54011) and echinocandins such as caspofungin has become a significant clinical challenge. researchgate.netnih.gov this compound's activity against fluconazole-resistant isolates has been documented, underscoring its potential to address these therapeutic gaps. brieflands.com The structural diversification of natural compounds like this compound is a key strategy to enhance their therapeutic utility against these resistant fungal strains. researchgate.net

Antiviral Activity

While direct and specific studies on this compound's activity against influenza and parainfluenza viruses are not extensively detailed in the available literature, the broader context of antiviral research indicates a constant search for new agents. frontiersin.orgnih.gov Many natural and synthetic compounds are screened for their ability to inhibit these respiratory viruses. mdpi.com For instance, other compounds have been shown to inhibit influenza virus replication by targeting various stages of the viral life cycle, such as viral entry, replication, or release. nih.govmdpi.com Some agents, like ribavirin, exhibit broad-spectrum activity against viruses including influenza and parainfluenza viruses. nih.gov The potential of a compound like this compound would need to be evaluated through specific in vitro and in vivo models to determine its efficacy against these specific viral pathogens.

Preclinical investigations have explored the antiviral potential of various compounds against other viruses, including enveloped viruses like the vaccinia virus (a poxvirus) and the Rous sarcoma virus (a retrovirus). For example, the rifamycin (B1679328) derivative, Rifazone-82, has been shown to inhibit the production of infectious Rous sarcoma virus. nih.gov This compound was found to decrease the infectivity of the progeny virus by 95 to 99%. nih.gov Similarly, other agents have demonstrated virucidal activity against the vaccinia virus. nih.govfrontiersin.org For instance, resveratrol (B1683913) was found to dramatically suppress the replication of vaccinia virus, reducing the virus yield by over 120-fold at a concentration of 50 µM. frontiersin.org While these findings relate to other compounds, they highlight the types of preclinical evaluations necessary to establish the antiviral spectrum of a substance like this compound. Specific studies testing this compound against vaccinia virus and Rous sarcoma virus would be required to ascertain its activity profile.

Activity Against Influenza and Parainfluenza Viruses

Preclinical Evaluation of Cytotoxic and Antioxidant Properties

The brine shrimp (Artemia salina) lethality assay is a common preliminary screen for cytotoxicity. bepls.comresearchgate.net This assay is used to predict the toxicity of substances in a simple, low-cost, and rapid manner. researchgate.netnih.gov A study evaluating the biological activities of this compound included a determination of its cytotoxic activity using Artemia salina crustaceans. researchgate.net While the study focused more on the weak antiradical activities of this compound and its cyclodextrin (B1172386) complexes, it did utilize this model organism. researchgate.net The lethal concentration 50 (LC50), which is the concentration of a substance that causes death in 50% of the test organisms, is a standard metric in this assay. ijcsrr.orgjeeng.net For a substance to be considered toxic, the LC50 value is typically less than 1000 µg/mL. farmaciajournal.com Specific LC50 values for this compound from this particular study were not detailed in the abstract, which primarily highlighted its antiradical properties. researchgate.net

The antioxidant and antiradical properties of chemical compounds are frequently evaluated through in vitro assays. One of the most common methods is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmedcraveonline.com This test measures the ability of a substance to act as a hydrogen or electron donor, which is indicative of its free-radical scavenging potential. nih.govmedcraveonline.com

A study investigating this compound and its cyclodextrin inclusion complexes assessed their antiradical activity using butylhydroxyanisole (B42155) as a reference. researchgate.net The research concluded that this compound and some of its complexes possess weak antiradical activities. researchgate.net The specific percentage of DPPH radical scavenging or the IC50 value (the concentration required to scavenge 50% of DPPH radicals) was not explicitly stated in the available abstract, but the qualitative finding was that the activity was not potent. researchgate.net This suggests that while this compound is a powerful antifungal agent, its primary biological role may not be as a potent antioxidant.

Structure Activity Relationships Sar and Derivatization of Roseofungin

Principles of Roseofungin's Structure-Activity Relationships

The biological activity of polyene antibiotics like this compound is intrinsically linked to their distinct chemical structures. These molecules typically feature a large macrolide ring with a series of conjugated double bonds (the polyene system) on one side and a number of hydroxyl groups on the other. This amphipathic nature is a key determinant of their primary mechanism of action, which involves interacting with sterols in fungal cell membranes.

Elucidation of Pharmacophoric Elements for Biological Activity

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. mdpi.comijpsonline.com Identifying the pharmacophore of this compound is essential for rational drug design. Based on the general understanding of polyene antibiotics and the available information, the key pharmacophoric elements of this compound likely include:

The Polyene System: The conjugated double bond system is a critical feature for interacting with the fungal cell membrane. The specific length of this system in this compound contributes to its activity spectrum.

The Macrolide Ring Scaffold: This provides the structural backbone and defines the spatial orientation of the other functional groups.

Hydroxyl Groups: The array of hydroxyl groups along one side of the molecule is crucial for its interaction with the polar head groups of membrane phospholipids (B1166683) and for the formation of ion channels. mdpi.com

Other Functional Groups: The presence of other groups, such as a carboxyl group or a sugar moiety (if present, though not explicitly detailed for this compound in the search results), would also be key components of the pharmacophore, influencing properties like solubility and specific interactions with the target.

The molecule's several reaction centers make it a candidate for creating various derivatives. researchgate.net

Design and Synthesis of this compound Derivatives and Analogues

The modification of natural products like this compound is a common strategy to improve their therapeutic properties. nih.govgsconlinepress.comnih.govmdpi.com This can involve enhancing efficacy, reducing toxicity, or altering the pharmacokinetic profile.

One approach to modifying this compound's properties is through the formation of inclusion complexes with cyclodextrins. scispace.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. emanresearch.org They can encapsulate other molecules, like this compound, to improve their solubility, stability, and bioavailability. emanresearch.orgnih.govmdpi.com

For the first time, this compound was complexed with α-, β-, and γ-cyclodextrin derivatives. researchgate.netscispace.com These complexes were formed by interacting this compound with each type of cyclodextrin (B1172386). scispace.com

Molecular docking simulations have been employed to study the interaction between this compound and different cyclodextrins. scispace.com These computational studies predict the most stable binding mode and estimate the binding affinity, which is a measure of the strength of the interaction. scispace.comnih.govnih.govmdpi.commdpi.com

The docking analyses were performed using Discovery Studio 4.0 software to evaluate the free energies and binding mode of the this compound molecule with the core site of α-, β-, and γ-CD. scispace.com The CDOCKER protocol, a grid-based molecular docking method, was utilized for these simulations. scispace.com

The results of these in silico studies showed that this compound can form stable complexes with all three types of cyclodextrins, with the binding affinity varying depending on the size of the cyclodextrin cavity. researchgate.netscispace.comresearchgate.net The binding affinity values were calculated to be -41.80 kcal/mol for α-cyclodextrin, -35.03 kcal/mol for β-cyclodextrin, and -42.98 kcal/mol for γ-cyclodextrin. researchgate.netscispace.comresearchgate.net The most favorable binding was observed with γ-cyclodextrin, where the this compound molecule fits well within the larger cavity, allowing for numerous hydrogen bonding interactions between the hydroxyl and carbonyl groups of this compound and the hydroxyl groups of the cyclodextrin. researchgate.net

| Cyclodextrin | Binding Affinity (kcal/mol) |

|---|---|

| α-Cyclodextrin | -41.80 |

| β-Cyclodextrin | -35.03 |

| γ-Cyclodextrin | -42.98 |

The formation of cyclodextrin inclusion complexes can alter the biological activity of the guest molecule. nih.gov In the case of this compound, the complexation was evaluated for its effect on antiradical and cytotoxic activities. researchgate.netscispace.comresearchgate.net

The antiradical activity was tested using butylhydroxyanisole (B42155) as a reference, and the cytotoxic activity was determined using Artemia salina crustaceans. scispace.comresearchgate.net The study found that both this compound and some of its cyclodextrin complexes exhibited weak antiradical activities. researchgate.netscispace.comresearchgate.net Further details on how the complexation specifically impacted the degree of these activities compared to the parent compound are not extensively provided in the search results. However, the principle behind such modifications is that by improving solubility and stability, the delivery of the active compound to its target can be enhanced, potentially leading to increased efficacy. nih.gov

Beyond cyclodextrin complexation, other chemical modifications can be made to the this compound molecule to alter its biological properties. mdpi.commdpi.commiami.edunih.gov These modifications often target the functional groups of the molecule, such as the hydroxyl groups or the carboxyl group.

One study investigated the stabilization of this compound using various antioxidants. nih.gov It was found that certain antioxidants, specifically a partially hydrated oxyquinoline (X-1) and a polyaromatic nitrogen-containing compound (P-1), had a significant inhibitory effect on the degradation of this compound. nih.gov This suggests that modifications aimed at preventing oxidation could improve the stability of the antibiotic. The stabilizing effect was observed to be temperature-dependent, decreasing as the temperature increased. nih.gov Interestingly, the study noted that the decrease in biological activity in the presence of antioxidants was more pronounced than the structural changes observed by spectrophotometry, indicating a complex relationship between chemical stability and biological function. nih.gov

Advanced Analytical and Characterization Methodologies in Roseofungin Research

Spectroscopic Techniques for Structural Elucidation (FTIR, NMR, Mass Spectrometry)

The precise determination of roseofungin's molecular structure is fundamental to understanding its function and has been achieved through the combined use of several spectroscopic techniques. rssl.comnumberanalytics.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of this compound provides valuable information about the functional groups present in the molecule. mdpi.commdpi.comscirp.org The FTIR spectra of this compound have been recorded from a powder using an ATR-IR Fourier spectrometer. mdpi.com Key absorption bands observed in the spectra help to confirm the presence of specific chemical bonds. For instance, the spectra show characteristic peaks for hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-oxygen (C-O) functional groups, which are consistent with the basic structure of a polyene macrolide. mdpi.com Studies have also noted the appearance of a carbon-oxygen double bond (C=O) functional group after thermal aging. mdpi.com The stability of the this compound substance has been monitored over time by comparing the FTIR spectra of samples stored for different durations, with one study comparing samples stored for 14, 15, and 48 months. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. utoronto.ca For this compound, both ¹H and ¹³C NMR spectra have been recorded in deuterated dimethyl sulfoxide (B87167) (d6-DMSO). mdpi.comresearchgate.net The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms, allowing for the assignment of protons to specific parts of the structure. researchgate.net Through-space correlations observed in ROESY (Rotating frame Overhauser Effect SpectroscopY) experiments can provide additional information about the connectivity of protons that are close in space but not directly bonded, aiding in the full assignment of the proton spectrum. huji.ac.il

| Technique | Instrumentation | Key Findings | Reference |

|---|---|---|---|

| FTIR | ATR-IR Fourier spectrometer Carry 660 Agilent | Identifies O-H, C-H, C=O, and C-O functional groups. Used to monitor stability over time. | mdpi.commdpi.comresearchgate.netresearchgate.net |

| NMR | JNM-ECA Jeol 400 (399.78 and 100.53 MHz) | ¹H and ¹³C spectra in d6-DMSO provide a map of the carbon-hydrogen framework. | mdpi.comresearchgate.netresearchgate.net |

| Mass Spectrometry | HPLC with a mass detector | Determines molecular weight and fragmentation patterns of different fractions. | researchgate.netdntb.gov.uaresearcher.lifenih.govnih.govcolab.ws |

Chromatographic Methods for Purity and Quantitative Analysis (HPLC, TLC)

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis. iipseries.orgchromtech.comijpsjournal.comoup.com.aumdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of this compound. mastelf.com It is used for both qualitative and quantitative purposes. drawellanalytical.com HPLC methods have been developed using various conditions, including both isocratic and gradient modes. researchgate.netresearchgate.net In one method, an isocratic system with acetonitrile (B52724) and water containing formic acid (60/40) at a flow rate of 0.5 mL/min was used. researchgate.netresearchgate.net Another method employed a gradient system with acetonitrile, trifluoroacetic acid (TFA), and water at a flow rate of 1 mL/min. researchgate.netresearchgate.net The purity of this compound can be determined by analyzing the chromatogram for the presence of impurities. nih.gov Quantitative analysis is achieved by creating a calibration curve that relates the peak area to the concentration of the analyte, allowing for the precise determination of the amount of this compound in a sample. chromtech.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used for the qualitative analysis of this compound and for monitoring the progress of its purification. ijpsjournal.comnih.gov An analytical normative document recommends TLC for the identification of the this compound active pharmaceutical ingredient (API). A typical TLC method involves using a plate pre-coated with F254 silica (B1680970) gel and a mobile phase of n-butanol saturated with purified water. The separated components are then visualized under UV light at a wavelength of 365 nm. This technique has been shown to specifically identify this compound even in the presence of placebo components.

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Not specified | Acetonitrile/water with formic acid (isocratic) or Acetonitrile/TFA/water (gradient) | UV, Mass Spectrometry | Purity assessment, Quantitative analysis | researchgate.netresearchgate.net |

| TLC | F254 silica gel | n-butanol saturated with purified water | UV light (365 nm) | Qualitative identification, Purity monitoring | nih.gov |

In Silico Modeling for Predicting Biological Activities and Molecular Interactions

In silico modeling, which involves the use of computer simulations, has become an increasingly important tool in this compound research for predicting its biological activities and understanding its interactions at a molecular level. plos.orgznanstvenici.hrnumberanalytics.com

Predicting Biological Activities: Computational tools and software have been utilized to predict various physicochemical parameters and biological activities of this compound. mdpi.comresearchgate.netdntb.gov.uaresearcher.lifenih.govnih.govcolab.ws Open-access software such as ProTox3, SwissADME, and ADMET SAR1 have been employed to perform these in silico analyses. mdpi.comresearchgate.netdntb.gov.uaresearcher.lifenih.govnih.govcolab.ws These predictions can provide early insights into the potential toxicological profile of the compound. researchgate.netdntb.gov.uaresearcher.lifenih.govnih.gov For instance, in silico studies have suggested potential risks for this compound in categories such as immunotoxicity, respiratory toxicity, and nephrotoxicity, while indicating a relatively safe profile for hepatotoxicity, neurotoxicity, and mutagenicity. researchgate.netdntb.gov.uaresearcher.lifenih.govnih.gov

Molecular Docking: Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to a receptor. numberanalytics.commdpi.commdpi.comnih.gov This method has been used to study the interaction of this compound with cyclodextrins (α-, β-, and γ-CD). researchgate.netscispace.com The 2D structure of the this compound molecule is first sketched and then converted to a 3D structure, which is then docked into the binding site of the receptor. scispace.com The binding affinities, calculated as energy values, indicate the stability of the complex. researchgate.net For example, docking studies showed that this compound has the best binding mode with γ-CD, with a binding affinity of -42.98 kcal/mol. researchgate.netscispace.com Such studies are crucial for understanding the molecular basis of this compound's interactions and for designing new derivatives with improved properties. nih.gov

| Methodology | Software/Tools | Application | Key Findings | Reference |

|---|---|---|---|---|

| Biological Activity Prediction | ProTox3, SwissADME, ADMET SAR1 | Prediction of physicochemical parameters and toxicological profile. | Predicted risks for immunotoxicity, respiratory toxicity, and nephrotoxicity. | mdpi.comresearchgate.netdntb.gov.uaresearcher.lifenih.govnih.govcolab.ws |

| Molecular Docking | Discovery Studio 4.0, CDOCKER protocol | Studying the binding interactions of this compound with cyclodextrins. | Determined binding affinities, with the best mode observed for γ-cyclodextrin (-42.98 kcal/mol). | researchgate.netscispace.com |

Emerging Research Avenues and Future Perspectives for Roseofungin

Development of Next-Generation Roseofungin Analogues for Enhanced Efficacy

The quest for improved antifungal agents has spurred research into the development of next-generation analogues of existing compounds like this compound. colab.ws The primary goals of creating these analogues are to enhance their efficacy against a broader spectrum of fungal pathogens, reduce toxicity, and overcome potential resistance mechanisms. nih.gov this compound, a polyene antibiotic produced by Actinomyces roseoflavus var. roseofungini, has demonstrated significant antifungal and antiviral properties. scispace.comfarabi.university Its unique structure, characterized as a carbonyl-conjugated pentane, provides a scaffold for chemical and biological modifications. nih.govresearchgate.net

Researchers are exploring several strategies to generate novel this compound analogues. One approach involves the chemical modification of the this compound molecule. scispace.com Given the presence of multiple reactive sites, various derivatives can be synthesized to potentially improve its therapeutic index. scispace.com Another promising avenue is the use of genetic engineering and synthetic biology to create new polyene structures. nih.govgoogle.com By manipulating the biosynthetic gene clusters responsible for polyene production, it is possible to generate a library of mutant polyketide synthases, leading to the expression of novel polyketide analogues. google.com This method allows for specific alterations in the molecule's structure, which can lead to improved drug-like properties. google.com

Furthermore, the creation of inclusion complexes, for instance with cyclodextrins, is being investigated to enhance the physicochemical properties and biological activity of this compound. scispace.com These modifications can lead to analogues with altered solubility, stability, and bioavailability, ultimately aiming for a more effective and safer therapeutic agent. researchgate.netmdpi.com The development of such analogues is crucial for addressing the challenges of fungal infections, especially those caused by resistant strains. ontosight.ai

Applications of Synthetic Biology in this compound Biosynthesis and Diversification

Synthetic biology offers powerful tools for the biosynthesis and diversification of natural products like this compound. mit.edu This field combines principles from biology and engineering to design and construct new biological parts, devices, and systems. nih.gov In the context of this compound, synthetic biology can be applied to understand and engineer its biosynthetic pathway, leading to increased production and the generation of novel derivatives. nih.gov

The biosynthesis of polyenes involves a complex series of enzymatic reactions encoded by a biosynthetic gene cluster. mdpi.com By identifying and characterizing these genes, researchers can manipulate the pathway to enhance the yield of this compound. acs.org Techniques such as overexpressing key genes, optimizing codon usage, and engineering promoters can be employed to boost production in the native or a heterologous host. acs.org

Moreover, synthetic biology enables the creation of a diverse range of this compound analogues. nih.gov By introducing modifications into the biosynthetic pathway, such as altering the polyketide synthase enzymes, new chemical structures can be generated. google.com This process, often referred to as "mutasynthesis" or "combinatorial biosynthesis," allows for the production of polyenes with different lengths, hydroxylation patterns, and glycosylation profiles. researchgate.net These structural modifications can significantly impact the biological activity and therapeutic properties of the resulting compounds. mdpi.com The ability to rationally design and synthesize novel polyenes opens up new possibilities for developing antifungal agents with improved efficacy and reduced side effects. nih.gov

In-depth Mechanistic Studies of this compound's Biological Actions

A thorough understanding of the mechanism of action of this compound is fundamental for its optimal use and for the development of improved analogues. nih.gov Like other polyene antibiotics, this compound's primary mode of action is believed to involve interaction with ergosterol (B1671047), a key component of fungal cell membranes. ontosight.ai This interaction leads to the formation of pores in the membrane, disrupting its integrity and causing leakage of essential cellular components, ultimately leading to cell death. ontosight.ai

However, the precise molecular details of this interaction and other potential mechanisms are still under investigation. Studies have shown that this compound can inhibit (Na+, K+)-ATPase and increase the permeability of the plasma membrane in Candida guilliermondii cells. mdpi.com Furthermore, its antiviral activity against influenza viruses has been linked to the inhibition of neuraminidase activity, which is crucial for viral entry and release. nih.gov

In-depth mechanistic studies are needed to fully elucidate the spectrum of this compound's biological activities. This includes investigating its effects on various cellular processes in both fungal and viral pathogens. Advanced techniques in biophysics, biochemistry, and cell biology can provide detailed insights into how this compound interacts with its molecular targets and the downstream consequences of these interactions. A deeper understanding of its mechanism will not only inform its clinical application but also guide the rational design of new derivatives with enhanced target specificity and reduced off-target effects. nih.gov

Strategies for Addressing Microbial Resistance Mechanisms Relevant to Polyene Antibiotics

Although resistance to polyene antibiotics is less common compared to other antifungal classes, it remains a clinical concern. asm.orgnih.gov The primary mechanism of resistance to polyenes involves alterations in the fungal cell membrane, specifically a reduction in the ergosterol content. asm.orgreviberoammicol.com Fungi can achieve this by acquiring mutations in the genes of the ergosterol biosynthesis pathway (ERG genes). nih.gov This leads to the production of altered sterols that have a lower binding affinity for polyene antibiotics. asm.org

Other potential resistance mechanisms include changes in the cell wall composition that may limit drug penetration and the activity of antioxidant enzymes that can mitigate the oxidative stress induced by some polyenes. nih.govuwb.edu.pl It has been observed that some resistant strains exhibit increased levels of catalase and superoxide (B77818) dismutase. uwb.edu.pl

Strategies to address these resistance mechanisms are multifaceted. One approach is the development of new polyene analogues that can effectively bind to the altered sterols in resistant strains or that have a different mechanism of action altogether. nih.gov Combination therapy, where a polyene is used alongside an agent that targets a different cellular pathway, can also be an effective strategy to overcome resistance. mdpi.com Furthermore, understanding the molecular basis of resistance can aid in the development of diagnostic tools to rapidly identify resistant strains, allowing for more targeted and effective treatment. asm.org Research into strategies that can reverse or bypass these resistance mechanisms is crucial for maintaining the long-term efficacy of polyene antibiotics. researchgate.net

Integration of Omics Technologies in this compound Research

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing natural product research and offers significant potential for advancing the study of this compound. nih.govijpsr.com These high-throughput approaches provide a global view of the molecular landscape of an organism, enabling a more comprehensive understanding of its biology. humanspecificresearch.org

In the context of this compound, genomics can be used to identify and characterize the biosynthetic gene cluster responsible for its production in Actinomyces roseoflavus. nih.gov This information is invaluable for engineering the pathway to improve yields and generate novel analogues. uic.edu Transcriptomics can reveal how the expression of genes in both the producing organism and the target pathogen changes in response to this compound, providing insights into its biosynthesis, regulation, and mechanism of action. mdpi.com

Proteomics allows for the large-scale study of proteins, which can help identify the molecular targets of this compound and the cellular pathways it affects. humanspecificresearch.org Metabolomics, the comprehensive analysis of small molecules, can be used to profile the metabolic changes induced by this compound and to identify new bioactive compounds produced by the source organism. nih.gov

The integration of these multi-omics datasets provides a powerful platform for a systems-level understanding of this compound. frontlinegenomics.com This holistic approach can accelerate the discovery of new drug targets, the elucidation of complex biological networks, and the development of novel therapeutic strategies. frontiersin.orgmdpi.com By applying these advanced technologies, researchers can unlock the full potential of this compound and other natural products. maxapress.com

Q & A

Q. What is the origin and structural classification of Roseofungin, and how does its polyene nature influence antifungal activity?

this compound is a polyene macrolide antibiotic produced by Streptomyces roseoflavus var. roseofungini AS-20.14 . Its polyene structure, characterized by conjugated double bonds, enables interaction with fungal ergosterol in cell membranes, disrupting membrane integrity and causing cell death. This mechanism is common among polyenes but distinguishes this compound due to reported lower toxicity compared to other polyenes like amphotericin B . Structural analysis via NMR and mass spectrometry is critical for confirming its macrolide backbone and hydroxyl groups, which mediate binding specificity .

Q. What experimental methodologies are recommended for characterizing this compound’s purity and bioactivity?

Key steps include:

- Purity assessment : HPLC with UV detection (λ = 280–300 nm for polyenes) and elemental analysis for C, H, N content .

- Bioactivity assays : Broth microdilution (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. and filamentous fungi .

- Toxicity profiling : Hemolysis assays (erythrocyte lysis) and cytotoxicity tests on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices . Reproducibility requires detailed experimental protocols, including solvent systems (e.g., DMSO for solubility) and incubation conditions .

Q. How does this compound’s efficacy compare to other polyene antifungals in preclinical studies?

Preclinical data indicate this compound’s MICs are 2–8 µg/mL for Candida albicans and Aspergillus fumigatus, comparable to amphotericin B but with reduced hemolytic activity (e.g., <10% hemolysis at 32 µg/mL vs. >50% for amphotericin B) . Studies should include head-to-head comparisons under standardized conditions (e.g., CLSI guidelines) and statistical analysis (e.g., ANOVA for MIC variability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different fungal strains?

Discrepancies may arise from strain-specific ergosterol content or membrane lipid composition. Methodological solutions:

- Ergosterol quantification : Use LC-MS to correlate fungal ergosterol levels with this compound’s MICs .

- Membrane fluidity assays : Fluorescence polarization with diphenylhexatriene (DPH) to assess membrane rigidity .

- Resistance screening : Serial passage experiments to identify mutations in ergosterol biosynthesis genes (e.g., ERG11) . Data normalization to internal controls (e.g., amphotericin B as a reference) is critical .

Q. What strategies optimize this compound’s stability and bioavailability in in vivo models?

Advanced approaches include:

- Complexation with cyclodextrins : β-cyclodextrin improves aqueous solubility (e.g., 2.5-fold increase) and reduces aggregation, validated via phase-solubility diagrams and molecular docking simulations .

- Liposomal encapsulation : Encapsulation efficiency (>80%) and drug release profiles (e.g., 60% release at 24 hours) should be assessed using dynamic light scattering (DLS) and dialysis methods .

- Pharmacokinetic studies : LC-MS/MS for plasma concentration-time curves (AUC, Cmax) in rodent models .

Q. How can transcriptomic or proteomic data elucidate this compound’s off-target effects?

- RNA-seq : Compare gene expression profiles in treated vs. untreated fungi (e.g., upregulated stress-response genes like HSP90).

- Proteomics : 2D gel electrophoresis or SILAC to identify dysregulated proteins (e.g., efflux pumps like CDR1).

- Network pharmacology : Integrate omics data with STRING or KEGG pathways to map secondary targets (e.g., oxidative stress pathways) . Validate findings using CRISPR-Cas9 knockouts of candidate genes .

Methodological Frameworks

Designing a study to investigate this compound’s synergism with azoles: Key considerations

- Experimental design : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergism is defined as FICI ≤0.5 .

- Mechanistic validation : Fluorescence microscopy with Nile red to visualize ergosterol depletion or qRT-PCR for azole target gene (ERG11) expression .

- Statistical power : A sample size of n ≥3 replicates per group ensures reproducibility (α=0.05, β=0.2) .

Addressing reproducibility challenges in this compound synthesis and characterization

- Synthetic protocols : Document reaction conditions (e.g., temperature, pH) and purification steps (e.g., column chromatography solvents).

- Batch-to-batch variability : Use QC/QA metrics like HPLC purity (>95%) and NMR spectral matching .

- Open data practices : Deposit raw spectra and bioassay data in repositories (e.g., Zenodo) to enable third-party validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.